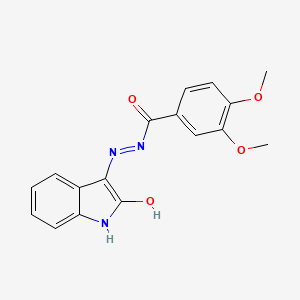![molecular formula C18H17N3OS B10877787 4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)
4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 4-methyl-N-(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound with the empirical formula C₁₁H₁₂N₂S₂ and a molecular weight of 236.36 g/mol .
- It belongs to the class of heterocyclic compounds, specifically a tetrahydrobenzothienopyrimidine derivative.
- The compound’s structure includes a benzamide group (C₆H₅CONH-) attached to a tetrahydrobenzothienopyrimidine ring system.
Métodos De Preparación
- Synthetic Routes :
- One synthetic route involves the condensation of 4-methylbenzaldehyde with 5,6,7,8-tetrahydrobenzothiophene-3,4-diamine, followed by cyclization to form the desired compound .
- Another method starts with 4-methylbenzaldehyde and 5,6,7,8-tetrahydrobenzothiophene-3,4-diamine, which undergoes a hydrazone formation reaction to yield the target compound .
- Industrial Production :
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily synthesized in research laboratories for scientific investigations.
Análisis De Reacciones Químicas
- Reactivity :
- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
- Substitution : Halogenation reactions (e.g., chlorination or bromination) can introduce substituents.
- Major Products :
- The specific products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology and Medicine : Investigated for potential pharmacological activities due to its unique structure.
- Industry : Limited industrial applications, but its derivatives may find use in materials science or drug development.
Mecanismo De Acción
- The exact mechanism of action is not well-documented. researchers explore its interactions with biological targets and pathways to understand its effects.
Comparación Con Compuestos Similares
- Similar Compounds :
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-4(3H)-thione : A related compound with a similar ring system .
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride : Another derivative with a pyridine ring .
- 5-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-pyrimidin-4-one : A structurally related compound .
Propiedades
Fórmula molecular |
C18H17N3OS |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-methyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-8-12(9-7-11)17(22)21-16-15-13-4-2-3-5-14(13)23-18(15)20-10-19-16/h6-10H,2-5H2,1H3,(H,19,20,21,22) |
Clave InChI |
VKQMQORETWGNSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)
![4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877737.png)

![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)

![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)
![N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide](/img/structure/B10877756.png)
![N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10877763.png)
![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)

